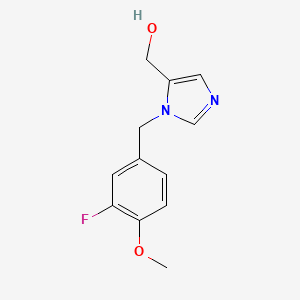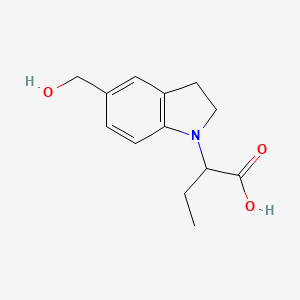
(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol
描述
The compound “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol” appears to contain a cyclopropylmethyl group attached to the 1-position of an imidazole ring, with a methanol group at the 4-position of the imidazole ring. Imidazole rings are aromatic and can participate in various chemical reactions, particularly as a part of larger molecules . Cyclopropyl groups are three-membered carbon rings, which are known for their ring strain and unique reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the five-membered imidazole ring, which contains two nitrogen atoms and is aromatic. The cyclopropylmethyl group would add some steric bulk to the molecule, and the methanol group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which can act as a nucleophile in certain reactions. The methanol group could potentially be deprotonated to form a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The imidazole ring is aromatic and relatively stable, while the cyclopropyl group is strained and can be reactive. The methanol group could contribute to the compound’s solubility in polar solvents .科学研究应用
Environmental Biotechnology: Methanotrophs and Methanol Utilization
Methanotrophs, bacteria that use methane as their sole carbon source, offer a wide array of biotechnological applications due to their ability to convert methane into valuable products like methanol, biopolymers, and lipids. These applications include waste treatment, bioremediation, and the production of biofuels and bioplastics, highlighting the environmental and industrial significance of methanol and methane-utilizing organisms (Strong, Xie, & Clarke, 2015).
Atmospheric Chemistry: Methanol's Role
Methanol is identified as a significant volatile organic compound in the troposphere, playing a crucial role in atmospheric chemistry. The study of terrestrial ecosystem-scale methanol exchange provides insight into methanol's environmental impact, emphasizing the importance of understanding methanol's sources, sinks, and atmospheric interactions for climate modeling and environmental management (Wohlfahrt et al., 2015).
Chemical Processing and Industrial Applications
Methanol is a key feedstock in various chemical processes, including the production of formaldehyde, acetic acid, and olefins. Its role in the synthesis of chemicals and fuels, particularly through methanol-to-olefins processes, underscores its industrial relevance. The development of efficient catalysts and processes for methanol production and conversion is an active area of research, aiming to improve the sustainability and efficiency of chemical manufacturing (Cybulski, 1994).
Fuel Cell Technology: Methanol as a Fuel Source
The application of methanol in fuel cells, specifically in direct methanol fuel cells (DMFCs), is a promising area for renewable energy technology. Methanol serves as a convenient, high-energy-density fuel that can be directly converted into electricity, offering a cleaner alternative to fossil fuels for portable power and transportation (Hampson, Willars, & Mcnicol, 1979).
Postharvest Technology: Ethylene-action Inhibition
The use of methanol-related compounds, such as 1-methylcyclopropene (1-MCP), in agriculture to inhibit ethylene action extends the shelf life of fruits and vegetables by delaying ripening and senescence. This application is critical in reducing postharvest losses, ensuring food security, and improving the economic viability of agricultural products (Watkins, 2006).
属性
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-8-4-10(6-9-8)3-7-1-2-7/h4,6-7,11H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVSMVLSJMOMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



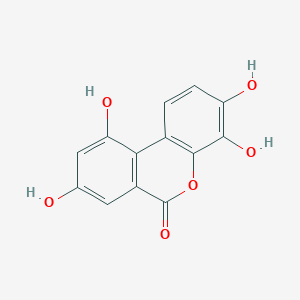
![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)

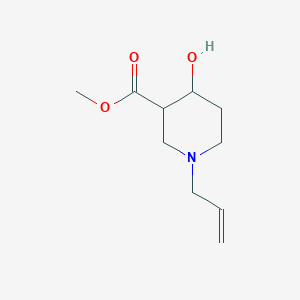

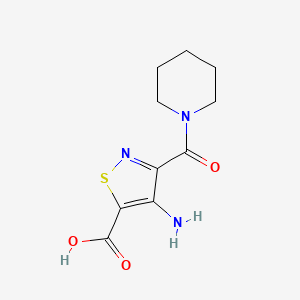

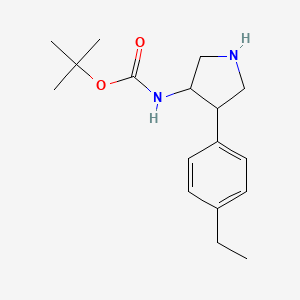
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
